Chlorhydrate de JPH203

Vue d'ensemble

Description

Applications De Recherche Scientifique

JPH203 Dihydrochloride has a wide range of scientific research applications, including:

Cancer Research: It is used to study the inhibition of LAT1 in various cancer cell lines, leading to reduced cell proliferation and induction of apoptosis

Biology: The compound is used to investigate the role of amino acid transporters in cellular metabolism and signaling pathways.

Medicine: JPH203 Dihydrochloride is being explored as a potential therapeutic agent for the treatment of cancers that overexpress LAT1.

Industry: The compound is used in the development of diagnostic tools and assays for detecting LAT1 activity.

Mécanisme D'action

Target of Action

JPH203 Dihydrochloride, also known as KYT-0353, is a potent and specific inhibitor of the L-type amino acid transporter 1 (LAT1) . LAT1, also known as SLC7A5, is a membrane transporter for essential amino acids such as leucine and phenylalanine . It is highly expressed in cancer cells and is presumed to support their elevated growth and proliferation .

Mode of Action

JPH203 Dihydrochloride selectively inhibits LAT1-dependent L-leucine uptake and growth in certain cell cultures . It functions by blocking the LAT1, thereby reducing the transport of essential amino acids across the plasma membrane . This inhibition of LAT1 by JPH203 leads to a reduction in proliferation and mTORC1 signaling in human thyroid cancer cell lines .

Biochemical Pathways

The inhibition of LAT1 by JPH203 affects the biochemical pathways related to cellular proliferation. LAT1 is responsible for the active transport of essential amino acids across the plasma membrane, which are necessary for protein synthesis and cell growth . By inhibiting LAT1, JPH203 disrupts these pathways, leading to a reduction in cellular proliferation .

Pharmacokinetics

The pharmacokinetics of JPH203 Dihydrochloride are still under investigation. It has been observed that the compound’s area under the curve (auc) increases between certain dosage levels This suggests that the bioavailability of JPH203 may be dose-dependent

Result of Action

The primary result of JPH203’s action is a reduction in the growth of certain types of cancer cells. For instance, JPH203 treatment has been shown to induce thyroid tumor growth arrest in vivo in a fully immunocompetent mouse model of thyroid cancer . Additionally, JPH203 has been observed to up-regulate the population of apoptotic cells through the activation of apoptotic factors, including caspases and PARP .

Action Environment

The efficacy and stability of JPH203 can be influenced by various environmental factors. For example, the expression of LAT1 in cancer cells can affect the compound’s action . Additionally, the N-acetyltransferase 2 phenotype might help predict the safety and efficacy of JPH203 . More research is needed to fully understand how environmental factors influence the action of JPH203.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

JPH203 Dihydrochloride plays a crucial role in biochemical reactions by selectively inhibiting LAT1-dependent uptake of large neutral amino acids such as leucine and phenylalanine. This inhibition disrupts the nutrient supply essential for cancer cell growth. JPH203 Dihydrochloride interacts with LAT1, a transporter protein highly expressed in cancer cells, but not with LAT2, which is predominantly found in normal tissues . The compound binds to the substrate-binding pocket of LAT1, preventing the transport of amino acids across the cell membrane .

Cellular Effects

JPH203 Dihydrochloride has profound effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation by depleting intracellular levels of essential amino acids, leading to cell cycle arrest and apoptosis . The compound also affects cell signaling pathways, particularly the mTORC1 pathway, which is crucial for cell growth and metabolism . Additionally, JPH203 Dihydrochloride influences gene expression by upregulating pro-apoptotic factors such as Bad, Bax, Bak, and caspase-9, while downregulating anti-apoptotic factors like Bcl-2 and Bcl-xL .

Molecular Mechanism

At the molecular level, JPH203 Dihydrochloride exerts its effects by binding to the LAT1-4F2hc complex, a heterodimeric transporter responsible for the uptake of large neutral amino acids . This binding inhibits the transport activity of LAT1, leading to a reduction in intracellular amino acid levels. The inhibition of LAT1 by JPH203 Dihydrochloride also results in the suppression of mTORC1 signaling, a pathway that regulates cell growth and metabolism . Furthermore, JPH203 Dihydrochloride induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JPH203 Dihydrochloride have been observed to change over time. The compound is metabolically stable in liver microsomes from various species, including mice, rats, dogs, monkeys, and humans . Long-term studies have shown that JPH203 Dihydrochloride can induce sustained growth inhibition and apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of JPH203 Dihydrochloride vary with different dosages in animal models. In a study involving mice, the compound was administered at doses ranging from 6.3 to 25 mg/kg/day, resulting in significant inhibition of tumor growth . Higher doses were associated with dose-limiting toxicities, such as liver dysfunction, indicating a threshold effect . The maximum tolerated dose was determined to be 60 mg/m² in a phase I clinical trial .

Metabolic Pathways

JPH203 Dihydrochloride is involved in metabolic pathways that include its conversion to N-acetylated metabolites by N-acetyltransferase 2 (NAT2) in liver cells . The metabolic clearance of JPH203 Dihydrochloride is longer than its influx clearance, eventually becoming passive clearance . This metabolic stability contributes to its prolonged efficacy in inhibiting cancer cell growth.

Transport and Distribution

Within cells and tissues, JPH203 Dihydrochloride is transported and distributed primarily through LAT1 . The compound’s high affinity for LAT1 ensures its selective uptake by cancer cells, where it accumulates and exerts its inhibitory effects . The distribution of JPH203 Dihydrochloride within tissues is influenced by the expression levels of LAT1, which are typically elevated in tumors .

Subcellular Localization

JPH203 Dihydrochloride localizes to the plasma membrane, where it interacts with the LAT1-4F2hc complex . This subcellular localization is critical for its function as an inhibitor of amino acid transport. The compound’s targeting to the plasma membrane is facilitated by its binding to LAT1, which is responsible for its transport activity .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse du chlorhydrate de JPH203 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels. Les étapes clés comprennent :

Formation du cycle benzoxazole : Cela implique la réaction de la 2-aminophénol avec un dérivé d'acide carboxylique approprié pour former le cycle benzoxazole.

Introduction du groupe dichlorophényle : Le groupe dichlorophényle est introduit par une réaction d'halogénation.

Formation du fragment acide propanoïque : Cela implique la réaction de l'intermédiaire avec un dérivé d'acide propanoïque approprié.

Méthodes de production industrielle : La production industrielle du this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de JPH203 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes amino.

Réduction : Des réactions de réduction peuvent se produire au niveau du cycle benzoxazole.

Substitution : Le groupe dichlorophényle peut subir des réactions de substitution avec des nucléophiles appropriés.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés nitroso ou nitro, tandis que la réduction peut produire des dérivés d'amine .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier l'inhibition de LAT1 dans diverses lignées cellulaires cancéreuses, conduisant à une réduction de la prolifération cellulaire et à l'induction de l'apoptose

Biologie : Le composé est utilisé pour étudier le rôle des transporteurs d'acides aminés dans le métabolisme cellulaire et les voies de signalisation.

Médecine : Le this compound est étudié comme un agent thérapeutique potentiel pour le traitement des cancers qui surexpriment LAT1.

Industrie : Le composé est utilisé dans le développement d'outils de diagnostic et d'essais pour détecter l'activité de LAT1.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement le transporteur d'acides aminés de type L 1 (LAT1). LAT1 est responsable de l'absorption des acides aminés essentiels tels que la leucine et la phénylalanine. En bloquant LAT1, le this compound réduit la disponibilité de ces acides aminés, conduisant à une synthèse protéique et une croissance cellulaire altérées. Cette inhibition déclenche l'apoptose par l'activation de facteurs apoptotiques, notamment les caspases et la poly(ADP-ribose) polymérase (PARP) .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de JPH203 est unique en raison de sa forte sélectivité pour LAT1 par rapport à d'autres composés similaires. Voici quelques composés similaires :

BCH (acide 2-aminobicyclo[2.2.1]heptane-2-carboxylique) : Un inhibiteur non sélectif des transporteurs d'acides aminés.

V-9302 : Un autre inhibiteur de LAT1 mais avec des profils de sélectivité et de puissance différents.

Comparé à ces composés, le this compound a montré une efficacité supérieure dans l'inhibition de LAT1 et l'induction de l'apoptose dans les cellules cancéreuses .

Propriétés

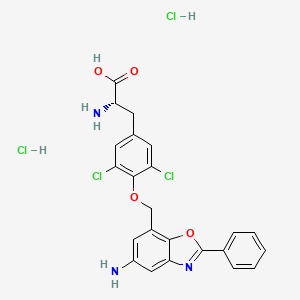

IUPAC Name |

(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2N3O4.2ClH/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13;;/h1-7,9-10,18H,8,11,26-27H2,(H,29,30);2*1H/t18-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSAOPNUSNNYQL-NTEVMMBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597402-27-1 | |

| Record name | Nanvuranlat dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1597402271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NANVURANLAT DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJK9MX8G8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)